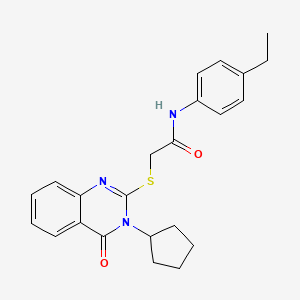
2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
BenchChem offers high-quality 2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis for Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides, including structures similar to 2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)acetamide, have been investigated for their potential analgesic and anti-inflammatory activities. A study highlighted the synthesis of various substituted quinazolinyl acetamides which were tested for these biological activities. Among the synthesized compounds, certain derivatives demonstrated potent analgesic and anti-inflammatory effects, indicating the potential therapeutic applications of these compounds in managing pain and inflammation without significant ulcerogenic potential (Alagarsamy et al., 2015).
Potential Anticancer Activity
Another significant area of research involving quinazolinone-based derivatives is their anticancer potential. For instance, a novel quinazolinone derivative showed potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. The compound's ability to inhibit VEGFR-2 and EGFR tyrosine kinases was highlighted, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Synthesis and Cytotoxic Activity
Research has also been conducted on the synthesis of N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds, showing mild to moderate cytotoxic activity against leukemia and breast cancer cell lines. This indicates the potential of such compounds in the development of new therapeutic agents for cancer treatment (Nguyen et al., 2019).
Antitumor and Antifungal Activities
Quinazolinone derivatives have also been synthesized with the aim of exploring their antitumor and antifungal activities. Certain derivatives displayed high to moderate activity against cancer cells and significant activity against fungal strains, showcasing the broad-spectrum biological potential of these compounds (El-bayouki et al., 2011).
Eigenschaften
IUPAC Name |
2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-2-16-11-13-17(14-12-16)24-21(27)15-29-23-25-20-10-6-5-9-19(20)22(28)26(23)18-7-3-4-8-18/h5-6,9-14,18H,2-4,7-8,15H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCMUEBGABAYIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2413133.png)
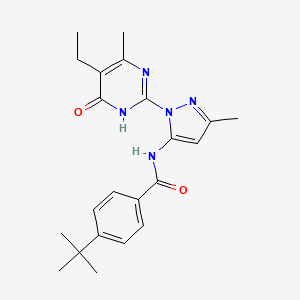


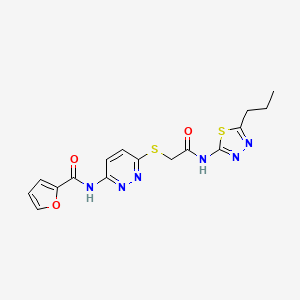
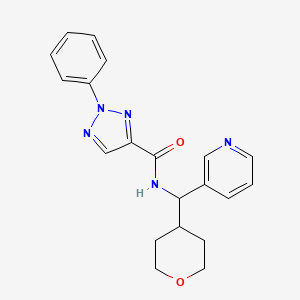
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2413142.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)methanone;hydrochloride](/img/structure/B2413146.png)
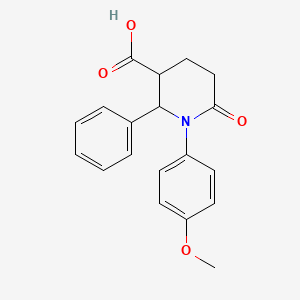
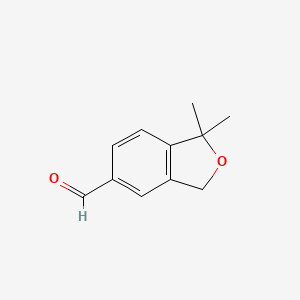
![Methyl 4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxylate](/img/structure/B2413151.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2413152.png)
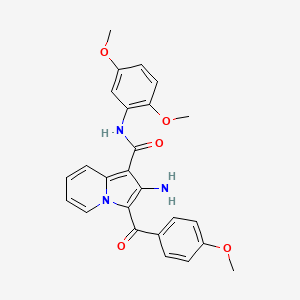
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2413155.png)